1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
Overview
Description
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a glucopyranosyl moiety, which is a sugar derivative, attached to the indole core through an acetylated glycosidic linkage. The acetyl groups present in the structure contribute to the compound’s stability and solubility properties.
Preparation Methods
The synthesis of 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and acetylation reactions. Here is a general outline of the synthetic route:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl moiety are protected using acetyl groups to prevent unwanted side reactions during the glycosylation step.
Glycosylation: The protected glucopyranosyl moiety is then attached to the indole core through a glycosidic linkage. This step often requires the use of a glycosyl donor and a glycosyl acceptor, along with a suitable catalyst such as a Lewis acid.
Acetylation: The final step involves the acetylation of the indole core to introduce the acetyl group at the desired position. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives. It may be studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The glucopyranosyl moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems. The acetyl groups can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole can be compared with other similar compounds, such as:
1-Acetyl-1H-indole: This compound lacks the glucopyranosyl moiety and acetyl groups, making it less soluble and potentially less bioactive.
3-((2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole: This compound lacks the acetyl group on the indole core, which may affect its stability and reactivity.
1-Acetyl-3-(beta-D-glucopyranosyl)oxy)-1H-indole: This compound lacks the acetyl groups on the glucopyranosyl moiety, which may influence its solubility and overall chemical properties.
The uniqueness of this compound lies in its combination of an indole core, a glucopyranosyl moiety, and multiple acetyl groups, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
[6-(1-acetylindol-3-yl)oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-12(26)25-10-19(17-8-6-7-9-18(17)25)35-24-23(34-16(5)30)22(33-15(4)29)21(32-14(3)28)20(36-24)11-31-13(2)27/h6-10,20-24H,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZMTVYNFKUPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996474 | |
Record name | 1-Acetyl-1H-indol-3-yl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-97-4 | |
Record name | NSC407310 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetyl-1H-indol-3-yl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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